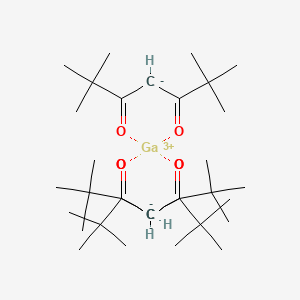
Gallium;2,2,6,6-tetramethylheptane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallium;2,2,6,6-tetramethylheptane-3,5-dione: is a compound that belongs to the class of β-diketones. It is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry. The compound is characterized by its clear, colorless to slightly yellow liquid form and has a molecular formula of C11H20O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gallium;2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of 2,2,6,6-tetramethylheptane-3,5-dione with gallium salts. One common method includes the following steps :
-
Preparation of 2,2,6,6-tetramethylheptane-3,5-dione
- In a 2-liter four-necked flask, add 1000 g of N,N-dimethylformamide (DMF) and 135 g of potassium tert-butoxide.
- Heat the mixture to 50°C under mechanical stirring.
- Gradually add 186 g of methyl pivalate using a dropping funnel.
- Over 3 hours, add a mixture of 80 g of pinacolone and 100 g of DMF.
- Continue stirring and heating for an additional 5 hours.
- The resulting solution contains 2,2,6,6-tetramethylheptane-3,5-dione with a yield of approximately 52% based on pinacolone.
-
Complexation with Gallium
- Dissolve the synthesized 2,2,6,6-tetramethylheptane-3,5-dione in an appropriate solvent.
- Add gallium salts (e.g., gallium nitrate) to the solution.
- Stir the mixture at room temperature until the complex forms.
- Isolate the complex by filtration or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Gallium;2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The diketone structure allows for substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gallium oxide complexes, while reduction can produce gallium hydrides .
Scientific Research Applications
Gallium;2,2,6,6-tetramethylheptane-3,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Gallium;2,2,6,6-tetramethylheptane-3,5-dione involves its ability to form stable complexes with metal ions. The diketone structure allows for the formation of chelate rings, which stabilize the metal-ligand complex. This stability is crucial for its applications in catalysis, imaging, and therapeutic uses .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-tetramethyl-3,5-heptanedione: A similar β-diketone without the gallium component.
Acetylacetone: Another β-diketone with a simpler structure.
Hexafluoroacetylacetone: A fluorinated β-diketone with enhanced stability.
Uniqueness
Gallium;2,2,6,6-tetramethylheptane-3,5-dione is unique due to its ability to form highly stable complexes with gallium and other metal ions. This stability makes it particularly valuable in applications requiring robust and durable metal-ligand interactions .
Properties
Molecular Formula |
C33H57GaO6 |
|---|---|
Molecular Weight |
619.5 g/mol |
IUPAC Name |
gallium;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Ga/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChI Key |
KPJXAIPEHLODQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Ga+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















